molecular formula C13H11Cl2N3O B2719898 3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide CAS No. 1333759-31-1

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2719898
CAS No.: 1333759-31-1
M. Wt: 296.15
InChI Key: ZKMNJRTUQQFENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide is a chemical compound with a complex structure that includes two chlorinated pyridine rings and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The intermediate products are then subjected to further reactions, including amide formation and methylation, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylpyridine
  • 3,5-dichloropyridine
  • N-methylpyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorinated and methylated pyridine rings.

Properties

IUPAC Name

3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-10(8)7-17-13(19)12-9(14)4-5-11(15)18-12/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNJRTUQQFENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.